Coordination Polymer Dimensionality Control: 4-[(Pyridin-2-ylthio)methyl]benzoic Acid vs. 3-Pyridyl Isomer
The positional isomerism of the pyridyl nitrogen in 4-[(pyridin-2-ylthio)methyl]benzoic acid (HL1) dictates the dimensionality of the resulting zinc(II) coordination polymers. When HL1 is reacted with Zn(II), a 1D infinite chain polymer, [Zn3(L1)6]n, is formed. In contrast, under identical hydrothermal conditions, the 3-pyridyl isomer (HL3) yields a chiral 3D framework, [Zn(L3)2H2O]n. This demonstrates that the specific 2-pyridyl substitution pattern in the target compound is essential for achieving 1D chain structures, a critical parameter for designing anisotropic materials [1].
| Evidence Dimension | Coordination polymer dimensionality |
|---|---|
| Target Compound Data | 1D infinite chain [Zn3(L1)6]n |
| Comparator Or Baseline | 4-(3-pyridylmethylthio)benzoic acid (HL3): chiral 3D framework [Zn(L3)2H2O]n |
| Quantified Difference | Qualitative change in architecture (1D chain vs. 3D framework) |
| Conditions | Hydrothermal synthesis with Zn(NO3)2·6H2O, water, 140-160 °C, 72 h |
Why This Matters
The ability to program 1D vs. 3D architectures by selecting the 2-pyridyl isomer is a critical differentiator for materials scientists engineering anisotropic conductive or luminescent properties, making HL1 a non-substitutable ligand for 1D chain synthesis.
- [1] Chen, M.-S.; et al. 1D, 2D and 3D luminescent zinc(II) coordination polymers assembled from varying flexible thioether ligands. Inorganic Chemistry Communications 2008, 11 (11), 1403-1406. View Source
